

Spectroscopic Characterization of 1-(Chloromethyl)-1H-pyrazole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1601966

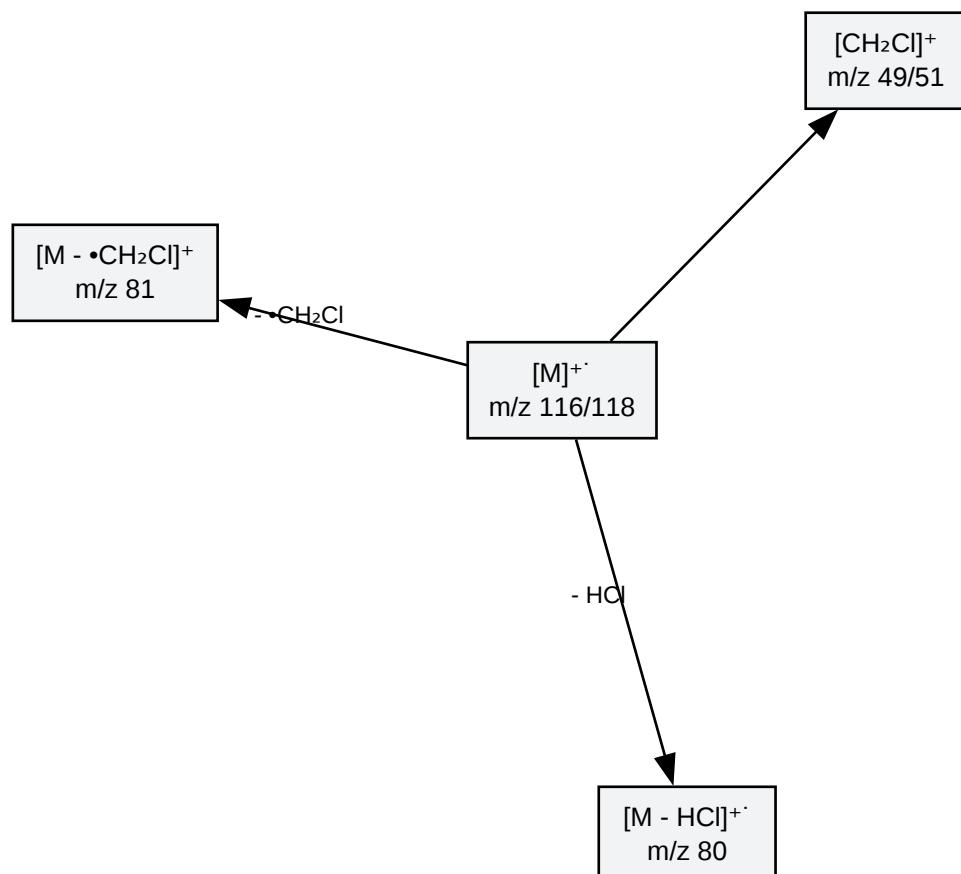
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Introduction

1-(Chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloromethyl group, which allows for its use as a building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers to ensure chemical identity, purity, and for structural elucidation in subsequent reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(chloromethyl)-1H-pyrazole hydrochloride**, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Key Features

The structure of **1-(chloromethyl)-1H-pyrazole hydrochloride** comprises a five-membered pyrazole ring substituted at the N1 position with a chloromethyl group. The hydrochloride salt form indicates the protonation of one of the nitrogen atoms, likely the N2 atom, which influences the electronic environment of the pyrazole ring and, consequently, its spectroscopic signature.



Predicted Mass Spectrometry Fragmentation Pathway

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